molecular formula C16H11ClO3 B12217645 (E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one CAS No. 1045707-20-7

(E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B12217645
CAS No.: 1045707-20-7
M. Wt: 286.71 g/mol
InChI Key: XCQPLWRKVKRYTP-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a propenone group attached to a benzodioxole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-chloroacetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-phenyl-, (2E)-: Lacks the chlorine atom on the phenyl ring.

    2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-, (2E)-: Contains a methoxy group instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in 2-Propen-1-one, 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-, (2E)- imparts unique chemical and biological properties, making it distinct from its analogs. This structural feature may enhance its reactivity and potential biological activities.

Properties

CAS No.

1045707-20-7

Molecular Formula

C16H11ClO3

Molecular Weight

286.71 g/mol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H11ClO3/c17-13-5-1-11(2-6-13)3-7-14(18)12-4-8-15-16(9-12)20-10-19-15/h1-9H,10H2/b7-3+

InChI Key

XCQPLWRKVKRYTP-XVNBXDOJSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.